(R,R)-i-Pr-DUPHOS

描述

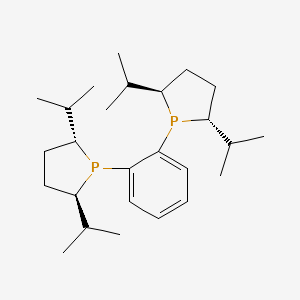

Structure

3D Structure

属性

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3/t21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVGOQHQBUPSGX-MOUTVQLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462510 | |

| Record name | (R,R)-i-Pr-DUPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-65-2 | |

| Record name | 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,R)-i-Pr-DUPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene, 98+% (R,R)-i-Pr | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R,R)-i-Pr-DUPHOS: An In-depth Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R,R)-i-Pr-DUPHOS, a chiral phosphine ligand renowned for its exceptional performance in asymmetric catalysis. The document details its chemical and physical properties, provides a thorough examination of its application in the enantioselective hydrogenation of various substrates, and offers detailed experimental protocols for catalyst preparation and use. Furthermore, it elucidates the catalytic cycle and the principles governing its high enantioselectivity.

Core Properties of this compound

This compound, with the full chemical name (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, is a C₂-symmetric bisphosphine ligand. Its rigid phospholane rings and the bulky isopropyl substituents create a well-defined and effective chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions.

| Property | Value |

| CAS Number | 136705-65-2 |

| Molecular Formula | C₂₆H₄₄P₂ |

| Molecular Weight | 418.58 g/mol |

| Appearance | White to off-white solid |

| Optical Rotation | [α]²⁰/D +103° (c = 1 in chloroform) |

Applications in Asymmetric Hydrogenation

This compound is predominantly used as a ligand in rhodium- and ruthenium-catalyzed asymmetric hydrogenation reactions. The resulting metal complexes are highly effective catalysts for the enantioselective reduction of a wide range of prochiral substrates, including enamides, ketones, and other unsaturated compounds, yielding chiral products with high enantiomeric excess (ee).

Asymmetric Hydrogenation of Enamides

The rhodium complex of this compound is particularly effective for the asymmetric hydrogenation of N-acylenamides, providing access to chiral amino acid derivatives, which are valuable building blocks in pharmaceutical synthesis.

Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation of Enamides:

| Substrate | Product | Catalyst Loading (mol%) | Pressure (psi H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 0.1 | 30 | 25 | 12 | >99 | >99 | [1] |

| N-Acetyl-α-phenylenamide | N-Acetyl-(R)-phenylethylamine | 0.1 | 30 | 25 | 12 | >99 | 92 | [1] |

| Methyl 2-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | 0.01 | 15 | 25 | 1 | >99 | >99 | [2] |

Note: Data is compiled from various sources and may have been obtained under slightly different experimental conditions.

Asymmetric Hydrogenation of Ketones

The iridium complex of this compound has shown promise in the asymmetric hydrogenation of ketones, particularly those with coordinating groups that can facilitate substrate binding to the catalyst.

Quantitative Data for Ir-Catalyzed Asymmetric Hydrogenation of Ketones:

| Substrate | Product | Catalyst Loading (mol%) | Pressure (psi H₂) | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1-Phenyl-1-propanone | (R)-1-Phenyl-1-propanol | 1 | 1000 | HBF₄ | 30 | 24 | 100 | 85 |

| 2-Aminoacetophenone HCl | (R)-2-Amino-1-phenylethanol | 1 | 1000 | HBF₄ | 30 | 24 | 100 | 92 |

Note: Data is illustrative and based on typical performance for similar catalyst systems. Specific data for the this compound-Ir system can be found in specialized literature.

Experimental Protocols

Preparation of the [Rh(this compound)(COD)]BF₄ Catalyst Precursor

This procedure outlines the synthesis of the commonly used rhodium catalyst precursor.

Materials:

-

This compound

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Anhydrous, degassed Diethyl ether

Procedure:

-

In a nitrogen-filled glovebox, dissolve this compound (1.05 eq) in anhydrous, degassed THF.

-

In a separate vial, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous, degassed THF.

-

Slowly add the [Rh(COD)₂]BF₄ solution to the this compound solution with stirring.

-

Stir the resulting orange-red solution at room temperature for 30 minutes.

-

Remove the THF under vacuum to obtain an orange-red solid.

-

Wash the solid with anhydrous, degassed diethyl ether to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to yield [Rh(this compound)(COD)]BF₄.

Workflow for Catalyst Preparation:

General Procedure for Asymmetric Hydrogenation of Enamides

This protocol provides a general method for the enantioselective hydrogenation of enamides using the pre-formed catalyst.

Materials:

-

[Rh(this compound)(COD)]BF₄

-

Enamide substrate

-

Anhydrous, degassed solvent (e.g., Methanol, THF)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

In a nitrogen-filled glovebox, charge a pressure-resistant reaction vessel with the enamide substrate and the [Rh(this compound)(COD)]BF₄ catalyst (typically 0.1-1 mol%).

-

Add the anhydrous, degassed solvent.

-

Seal the reaction vessel and remove it from the glovebox.

-

Connect the vessel to a hydrogen gas line and purge the system with hydrogen several times.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 30-1000 psi).

-

Stir the reaction mixture at the desired temperature for the specified time.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Workflow for Asymmetric Hydrogenation:

References

An In-Depth Technical Guide to (R,R)-i-Pr-DUPHOS: Structure, Synthesis, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral ligand (R,R)-i-Pr-DUPHOS, a cornerstone in the field of asymmetric catalysis. Its remarkable efficacy in inducing high enantioselectivity in a variety of chemical transformations has made it an invaluable tool in the synthesis of chiral molecules, particularly in the pharmaceutical industry. This document details its chemical structure, provides insights into its synthesis, presents its application in asymmetric hydrogenation with quantitative data, and outlines the underlying catalytic cycle.

Chemical Structure and Properties

This compound, with the full chemical name (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene , is a C₂-symmetric chiral diphosphine ligand. The chirality of the molecule arises from the four stereocenters located on the two phospholane rings, which are connected to a central benzene ring. This well-defined chiral environment is crucial for its ability to effectively discriminate between the two enantiotopic faces of a prochiral substrate.

| Property | Value |

| IUPAC Name | (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene |

| Synonyms | (R,R)-Isopropyl-DuPhos |

| CAS Number | 136705-65-2[1] |

| Molecular Formula | C₂₆H₄₄P₂[1] |

| Molecular Weight | 418.58 g/mol [1] |

| Appearance | White crystalline solid |

| SMILES String | CC(C)[C@H]1CC--INVALID-LINK--P1c2ccccc2P3--INVALID-LINK--C(C)C[2] |

| Optical Activity | [α]²⁰/D +103°, c = 1 in chloroform[2] |

Synthesis of this compound

The synthesis of DuPhos ligands, including the isopropyl variant, is a multi-step process that starts from a chiral precursor. While a detailed, step-by-step protocol is proprietary to its manufacturers, the general synthetic strategy involves the following key transformations:

-

Preparation of a Chiral Diol: The synthesis typically begins with a readily available chiral starting material, such as a carbohydrate or a tartrate derivative, which is converted into a chiral 1,4-diol.

-

Conversion to a Cyclic Sulfate: The chiral diol is then reacted to form a cyclic sulfate, a good leaving group for the subsequent nucleophilic substitution.

-

Ring-Opening with a Diphosphine: The cyclic sulfate is then reacted with a primary phosphine, which undergoes a double nucleophilic substitution to form the phospholane ring. For this compound, this would involve a diphosphinated benzene derivative.

-

Purification: The final ligand is purified by crystallization or chromatography.

Application in Asymmetric Hydrogenation

This compound is most renowned for its application as a ligand in rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins. The resulting rhodium complexes are highly effective catalysts for the enantioselective reduction of enamides, enol esters, and β-keto esters, providing access to chiral amino acids, alcohols, and other valuable building blocks with excellent enantiomeric excess (ee).

Quantitative Data for Asymmetric Hydrogenation of Enamides

The rhodium complex of this compound is particularly effective for the asymmetric hydrogenation of α-enamides to produce chiral α-amino acid derivatives.

| Substrate (α-Enamide) | Product (α-Amino Acid Derivative) | Catalyst Loading (mol%) | Solvent | H₂ Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 0.2 | Methanol | 30 | 25 | >99 | 99 |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | 0.2 | Methanol | 30 | 25 | >99 | 98 |

| N-Acetyl-α-phenylenamide | N-Acetyl-(R)-phenylethylamine | 1 | Methanol | 90 | 25 | >99 | 95 |

| N-Acetyl-α-(p-methoxyphenyl)enamide | N-Acetyl-(R)-(p-methoxyphenyl)ethylamine | 1 | Methanol | 90 | 25 | >99 | 96 |

Quantitative Data for Asymmetric Hydrogenation of β-Keto Esters

Ruthenium complexes of this compound are effective for the asymmetric hydrogenation of β-keto esters to furnish chiral β-hydroxy esters.

| Substrate (β-Keto Ester) | Product (β-Hydroxy Ester) | Catalyst Loading (mol%) | Solvent | H₂ Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |

| Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | 0.1 | Methanol | 100 | 35 | 100 | 98 |

| Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | 0.1 | Methanol | 100 | 35 | 100 | 97 |

| Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 0.05 | Methanol | 100 | 35 | 100 | 99 |

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of an Enamide

Catalyst Precursor Preparation: In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene) and this compound (1.05 equivalents) are dissolved in an appropriate solvent (e.g., methanol or dichloromethane). The solution is stirred for 15-30 minutes to form the active catalyst complex.

Hydrogenation Reaction: The enamide substrate is dissolved in the reaction solvent in a high-pressure reactor. The catalyst solution is then transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at the specified temperature for the required time.

Work-up and Analysis: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral product. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizations

Chemical Structure of this compound

Caption: 2D representation of the this compound ligand structure.

Experimental Workflow for Asymmetric Hydrogenation

Caption: A typical experimental workflow for Rh-catalyzed asymmetric hydrogenation.

Catalytic Cycle of Rh-DUPHOS in Asymmetric Hydrogenation of Enamides

Caption: The generally accepted catalytic cycle for the Rh-DUPHOS catalyzed asymmetric hydrogenation of enamides.[3][4]

References

(R,R)-i-Pr-DUPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis

CAS Number: 136705-65-2

This technical guide provides an in-depth overview of the chiral phosphine ligand (R,R)-i-Pr-DUPHOS, a cornerstone in the field of asymmetric catalysis. Aimed at researchers, scientists, and professionals in drug development, this document details the ligand's properties, applications, and the experimental protocols for its use, with a focus on rhodium-catalyzed asymmetric hydrogenation reactions.

Core Properties and Specifications

This compound, chemically known as 1,2-Bis((2R,5R)-2,5-diisopropylphospholano)benzene, is a highly effective C₂-symmetric chiral diphosphine ligand. Its rigid phospholane rings and the stereogenic centers on the phosphorus atoms create a well-defined and highly effective chiral environment for a metal catalyst.

| Property | Value |

| CAS Number | 136705-65-2 |

| Molecular Formula | C₂₆H₄₄P₂ |

| Molecular Weight | 418.58 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 40 °C |

| Solubility | Soluble in many organic solvents, insoluble in water. |

| Optical Rotation | [α]²⁰/D +103°, c = 1 in chloroform |

Applications in Asymmetric Catalysis

This compound is renowned for its exceptional performance in a variety of metal-catalyzed asymmetric transformations, most notably in rhodium-catalyzed hydrogenations of prochiral olefins. This ligand system consistently delivers high enantioselectivities and turnover numbers, making it a valuable tool in the synthesis of chiral molecules, particularly amino acids and other pharmaceutical intermediates.

Asymmetric Hydrogenation of Enamides

The rhodium complexes of this compound are highly effective for the asymmetric hydrogenation of α-enamides to produce chiral α-amino acid derivatives. This reaction is a key step in the synthesis of numerous biologically active compounds.

Table 1: Asymmetric Hydrogenation of α-Enamides with [Rh(this compound)(COD)]BF₄

| Substrate (α-Enamide) | Product | Solvent | H₂ Pressure (psi) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| Methyl 2-acetamidoacrylate | N-Acetyl-alanine methyl ester | MeOH | 60 | 25 | 1 | >99 | >99 (R) |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-phenylalanine methyl ester | MeOH | 60 | 25 | 1 | >99 | >99 (R) |

| N-(1-Phenylvinyl)acetamide | N-(1-Phenylethyl)acetamide | MeOH | 60 | 25 | 1 | >99 | 95 (R) |

| N-(3,4-dihydronaphthalen-1-yl)acetamide | N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | MeOH | 90 | 25 | 12 | >99 | 96 (S) |

Data compiled from various sources and are representative. Actual results may vary based on specific experimental conditions.

Asymmetric Hydrogenation of β-Keto Esters

Ruthenium and rhodium complexes of this compound are also utilized in the asymmetric hydrogenation of β-keto esters to furnish chiral β-hydroxy esters, which are versatile building blocks in organic synthesis.

Table 2: Asymmetric Hydrogenation of β-Keto Esters

| Substrate (β-Keto Ester) | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| Methyl acetoacetate | [RuCl₂(this compound)]₂ | MeOH | 4 | 50 | 12 | >95 | 98 (R) |

| Ethyl benzoylacetate | [Rh(this compound)(COD)]BF₄ | MeOH | 50 | 25 | 24 | >99 | 96 (R) |

| Ethyl 4-chloroacetoacetate | [RuCl₂(this compound)]₂ | EtOH | 5 | 60 | 18 | >95 | 97 (R) |

Data compiled from various sources and are representative. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Preparation of the Catalyst Precursor: [Rh(this compound)(COD)]BF₄

Materials:

-

[Rh(COD)₂]BF₄ (1 equivalent)

-

This compound (1.05 equivalents)

-

Dichloromethane (anhydrous, degassed)

-

Diethyl ether (anhydrous, degassed)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ in a minimal amount of dichloromethane in a Schlenk flask.

-

In a separate Schlenk flask, dissolve this compound in dichloromethane.

-

Slowly add the this compound solution to the rhodium precursor solution at room temperature with stirring.

-

Stir the resulting orange-red solution for 30 minutes.

-

Remove the solvent under vacuum to obtain a solid.

-

Wash the solid with diethyl ether and dry under vacuum to yield the catalyst precursor as a microcrystalline solid.

General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

-

Methyl (Z)-α-acetamidocinnamate (1 equivalent)

-

[Rh(this compound)(COD)]BF₄ (0.01 equivalents, S/C ratio = 100)

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (high purity)

Equipment:

-

High-pressure autoclave or Parr shaker apparatus

-

Inert gas supply (argon or nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with methyl (Z)-α-acetamidocinnamate and the [Rh(this compound)(COD)]BF₄ catalyst.

-

Add degassed methanol to dissolve the substrate and catalyst.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 60 psi).

-

Commence stirring and maintain the reaction at the desired temperature (e.g., 25 °C).

-

Monitor the reaction progress by analyzing aliquots via TLC, GC, or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the autoclave with inert gas.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for an asymmetric hydrogenation experiment using a this compound-metal complex.

Caption: General workflow for asymmetric hydrogenation.

Catalytic Cycle for Rh-DUPHOS Catalyzed Enamide Hydrogenation

The following diagram depicts the generally accepted catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rh-(R,R)-i-Pr-DUPHOS complex. The "unsaturated pathway" is shown, which is often considered the dominant mechanism.

Caption: Rh-DUPHOS catalytic cycle for enamide hydrogenation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of (R,R)-i-Pr-DUPHOS

This compound , with the full chemical name (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene, is a chiral phosphine ligand widely utilized in asymmetric catalysis. Its rigid, well-defined chiral environment makes it highly effective in a variety of enantioselective transformations, which are critical in the synthesis of chiral molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its application, and visualizations of relevant chemical processes.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] It is notable for its air sensitivity, necessitating storage under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C) to prevent degradation.[2]

Identifiers and Molecular Structure

| Identifier | Value |

| CAS Number | 136705-65-2[1][2][3][4][5][6][7] |

| Molecular Formula | C₂₆H₄₄P₂[1][3][4][5][6][7][8] |

| Molecular Weight | 418.58 g/mol [1][3][5][6][7] |

| IUPAC Name | (2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane[4] |

| InChI Key | RBVGOQHQBUPSGX-MOUTVQLLSA-N[4][9] |

| SMILES | CC(C)[C@H]1CC--INVALID-LINK--C)C(C)C)C(C)C[4][9] |

Physicochemical Data

| Property | Value | Conditions |

| Melting Point | 40 °C[2][3][6] | - |

| Optical Rotation | +103°[2][5][9] | c = 1 in chloroform |

| +85°[2][6] | c = 1 in hexane | |

| Refractive Index | n20/D 1.5701[2][5][9] | - |

| Flash Point | >110 °C (>230 °F)[2][5] | - |

| Solubility | Insoluble in water[2] | - |

| Appearance | White crystalline solid[1][6] | - |

Application in Asymmetric Catalysis

This compound is a privileged ligand in asymmetric catalysis, particularly for hydrogenation reactions.[5][6] It forms highly efficient catalysts with transition metals like rhodium for the asymmetric hydrogenation of various substrates, yielding products with high enantiomeric excesses.[10] Its applications also extend to rhodium-catalyzed enantioselective intramolecular hydrosilylation of hydroxyketones and the arylation of aromatic aldehydes.[5][9]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene price,buy (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene - chemicalbook [m.chemicalbook.com]

- 3. International Laboratory USA [intlab.org]

- 4. 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene | C26H44P2 | CID 11327562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-1,2-Bis (2R,5R)-2,5-diisopropylphospholano benzene kanata purity 136705-65-2 [sigmaaldrich.com]

- 6. strem.com [strem.com]

- 7. CAS NO. 136705-65-2 | this compound | C26H44P2 [localpharmaguide.com]

- 8. (S,S)-i-Pr-DUPHOS | C26H44P2 | CID 11520495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (+)-1,2-双[(2R,5R)-2,5-二异丙基膦酰]苯 kanata purity | Sigma-Aldrich [sigmaaldrich.com]

- 10. (S,S)-I-PR-DUPHOS | 147253-69-8 [chemicalbook.com]

The DuPhos Ligands: A Technical Guide to a Cornerstone of Asymmetric Catalysis

An in-depth exploration of the history, development, synthesis, and application of the DuPhos family of chiral phosphine ligands, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing these powerful catalytic tools.

The development of DuPhos ligands marked a pivotal moment in the field of asymmetric catalysis. These C2-symmetric diphosphine ligands, first introduced by M.J. Burk at DuPont in 1991, proved to be exceptionally effective for a wide range of metal-catalyzed enantioselective transformations, most notably in asymmetric hydrogenation.[1] Their novel structure, featuring two 2,5-alkyl-substituted phospholane rings bridged by a 1,2-phenyl group, offered a unique and highly effective chiral environment that surpassed the performance of existing ligands of the time such as DIOP, DIPAMP, and CHIRAPHOS.[1] The name "DuPhos" itself is a nod to its origins, derived from DuPont and the ligand's diphosphine nature.[1]

This technical guide provides a detailed overview of the DuPhos ligands, from their historical context and synthesis to their catalytic mechanisms and applications in the synthesis of complex, high-value molecules.

The Genesis and Evolution of DuPhos

Prior to the advent of DuPhos, the field of asymmetric hydrogenation relied on a number of chiral diphosphine ligands that, while groundbreaking, often exhibited limitations in terms of enantioselectivity, substrate scope, and catalytic efficiency. The innovation of the DuPhos design lay in its rigid, C2-symmetric phospholane rings, where the stereogenic centers are located in the phospholane rings themselves. This structural feature creates a well-defined and highly effective chiral pocket around the metal center, leading to exceptional levels of enantiocontrol.

A significant parallel development was the creation of the BPE ligands, which are structurally very similar to DuPhos but feature a more flexible 1,2-ethylene bridge in place of the rigid o-phenylene bridge. Both DuPhos and BPE ligands are synthesized from the corresponding chiral diols, which are converted to cyclic sulfates before reacting with a lithiated bisphosphine source.[1] The electron-rich nature of the phosphorus atoms in DuPhos ligands contributes to the high reactivity of their metal complexes.[1]

The initial applications of DuPhos ligands, primarily with rhodium, were in the asymmetric hydrogenation of enamides to produce chiral amino acids.[1] However, their utility quickly expanded to include ruthenium-catalyzed hydrogenations of ketones and a variety of other enantioselective transformations.[1] Further research led to the development of derivatives such as BozPhos, a mono-oxidized version of Me-DuPhos, which has shown utility in copper-catalyzed asymmetric additions.[1]

The logical progression of the development of DuPhos and related ligands can be visualized as a move from less constrained to more rigid and specialized chiral environments.

Caption: Development timeline of DuPhos and related ligands.

Synthesis of DuPhos Ligands: A Detailed Protocol

The synthesis of DuPhos ligands is a multi-step process that begins with a readily available chiral starting material. The following is a representative protocol for the synthesis of (S,S)-Me-DuPhos.

Experimental Protocol: Synthesis of (S,S)-Me-DuPhos

Materials:

-

(2S,5S)-Hexane-2,5-diol

-

Thionyl chloride (SOCl₂)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

1,2-Bis(phosphino)benzene

-

n-Butyllithium (n-BuLi)

-

Anhydrous solvents (dichloromethane, acetonitrile, water, diethyl ether, THF)

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Synthesis of the Cyclic Sulfate:

-

In a round-bottom flask under an inert atmosphere, dissolve (2S,5S)-hexane-2,5-diol in a mixture of anhydrous acetonitrile, water, and dichloromethane.

-

Add a catalytic amount of RuCl₃·xH₂O.

-

Cool the mixture in an ice bath and add NaIO₄ portion-wise, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfate.

-

-

Synthesis of (S,S)-Me-DuPhos:

-

Under an inert atmosphere, dissolve 1,2-bis(phosphino)benzene in anhydrous THF and cool to -78 °C.

-

Slowly add two equivalents of n-BuLi and stir the resulting orange solution for 30 minutes at 0 °C.

-

Re-cool the solution to -78 °C and add a solution of the crude cyclic sulfate in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with degassed water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from hot methanol to yield (S,S)-Me-DuPhos as a white crystalline solid.

-

Performance in Asymmetric Hydrogenation

The hallmark of DuPhos ligands is their ability to induce high levels of enantioselectivity in a wide array of asymmetric hydrogenation reactions. The performance of the catalyst system is often dependent on the specific DuPhos ligand (i.e., the alkyl substituent), the metal precursor, the substrate, and the reaction conditions.

The general workflow for a DuPhos-catalyzed asymmetric hydrogenation is outlined below.

Caption: General workflow for DuPhos-catalyzed asymmetric hydrogenation.

Quantitative Performance Data

The following tables summarize the performance of various DuPhos and BPE-metal catalyst systems in the asymmetric hydrogenation of representative substrates.

Table 1: Asymmetric Hydrogenation of Enamides

| Ligand | Substrate | Catalyst | S/C Ratio | Time (h) | Pressure (psi H₂) | ee (%) |

| (S,S)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)]BF₄ | 500 | 0.5-3 | 60-90 | >99 |

| (R,R)-Me-BPE | N-acetyl α-arylenamides | [Rh(COD)]BF₄ | up to 50,000 | - | - | >95 |

| (S,S)-Et-DuPhos | (-)-bulgecinine intermediate | [Rh(COD)]BF₄ | 500 | 0.5-3 | 60-90 | 99.3 |

Table 2: Asymmetric Hydrogenation of Ketones and Other Substrates

| Ligand | Substrate | Catalyst | S/C Ratio | Time (h) | Pressure (psi H₂) | ee (%) |

| (R,R)-i-Pr-BPE | β-Ketoesters | RuBr₂(i-Pr-BPE) | - | - | - | >98 |

| (R,R)-Me-DuPhos | Enol esters | [Rh(COD)]BF₄ | - | - | - | - |

| (R,R)-Me-DuPhos | N-aroylhydrazones | [Rh(COD)]BF₄ | - | - | - | >90 |

Data compiled from various sources. Conditions and results may vary based on specific experimental parameters.

The Catalytic Cycle and Mechanism of Enantioselection

Computational and experimental studies have provided significant insight into the mechanism of DuPhos-Rh catalyzed asymmetric hydrogenation. The currently accepted mechanism for the hydrogenation of enamides involves an "unsaturated" pathway.

The key steps in the catalytic cycle are:

-

Substrate Coordination: The chiral Rh-DuPhos catalyst coordinates to the prochiral enamide substrate.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride species. This step is often the turnover-limiting step.

-

Migratory Insertion: One of the hydride ligands is transferred to one of the carbons of the double bond, and the other carbon forms a bond with the rhodium.

-

Reductive Elimination: The second hydride is transferred to the carbon bound to the rhodium, and the saturated product is released from the catalyst, regenerating the active catalytic species.

The origin of the high enantioselectivity is attributed to the steric and electronic interactions between the substrate and the chiral DuPhos ligand in the catalyst-substrate complex. The C2-symmetric nature of the ligand creates a chiral pocket that favors the coordination of the substrate in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Caption: Simplified catalytic cycle for Rh-DuPhos hydrogenation.

Industrial Applications in Drug Development

The high efficiency and selectivity of DuPhos ligands have made them invaluable tools in the pharmaceutical industry for the synthesis of enantiomerically pure drug intermediates and active pharmaceutical ingredients (APIs). The ability to perform these reactions at scale with high turnover numbers (TON) and turnover frequencies (TOF) is a significant advantage in a manufacturing setting.

One notable example is the synthesis of a key intermediate for Pfizer's drug Candoxatril , an endothelin-converting enzyme inhibitor. The synthesis utilizes a highly efficient and enantioselective hydrogenation of a unique carboxylate substrate with a (R,R)-Me-DuPhos-Rh catalyst, achieving >99% ee and a high yield of 95%. This robust process was successfully validated on a 12 kg scale.

The development of sulfoximine-containing drugs, a growing area of interest in medicinal chemistry, has also benefited from methodologies that can establish stereocenters with high fidelity. While not a direct application of DuPhos in the final API, the principles of asymmetric catalysis they helped to establish are central to the synthesis of complex chiral molecules.[2]

Conclusion

The DuPhos family of ligands has had a profound and lasting impact on the field of asymmetric catalysis. Their innovative design, high efficiency, and broad applicability have made them indispensable tools for the synthesis of chiral molecules in both academic and industrial settings. This technical guide has provided an in-depth overview of their history, synthesis, and application, highlighting the key features that have made them a cornerstone of modern synthetic chemistry. As the demand for enantiomerically pure compounds continues to grow, the legacy and utility of DuPhos ligands are certain to endure.

References

(R,R)-i-Pr-DUPHOS: A Comprehensive Technical Guide to a Privileged Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(R,R)-i-Pr-DUPHOS , with the chemical name (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, stands as a cornerstone chiral phosphine ligand in the field of asymmetric catalysis. Its remarkable efficacy in inducing high stereoselectivity in a multitude of chemical transformations has cemented its status as a "privileged ligand," particularly in the synthesis of chiral pharmaceuticals and fine chemicals. This technical guide provides an in-depth review of this compound, encompassing its synthesis, applications in asymmetric hydrogenation, detailed experimental protocols, and a mechanistic overview of its catalytic action.

Core Applications and Performance

This compound is most renowned for its application in transition metal-catalyzed asymmetric hydrogenation reactions. In conjunction with rhodium and ruthenium precursors, it forms highly active and enantioselective catalysts for the reduction of a wide array of prochiral substrates, including enamides, ketones, and β-keto esters. These reactions are pivotal in the stereoselective synthesis of chiral amines, alcohols, and other valuable building blocks for the pharmaceutical industry.

Quantitative Data on Asymmetric Hydrogenation

The performance of this compound-metal complexes is characterized by high enantiomeric excesses (ee), excellent yields, and often high turnover numbers (TONs). The following tables summarize representative data from the literature for rhodium- and ruthenium-catalyzed asymmetric hydrogenations.

Table 1: Rhodium/(R,R)-i-Pr-DUPHOS Catalyzed Asymmetric Hydrogenation of Enamides

| Substrate (Enamide) | Product | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | ee (%) | Yield (%) | Ref. |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | [Rh(COD)(this compound)]BF₄ | Methanol | 1 atm | 25 | >99 | >95 | [1] |

| N-Acetyl-α-phenylenamide | N-(1-phenylethyl)acetamide | [Rh(COD)(this compound)]OTf | Toluene | 4 atm | 25 | 98 | >95 | [2] |

| Methyl 2-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | [Rh(COD)(this compound)]BF₄ | Methanol | 1 atm | 25 | >99 | >95 | [1] |

Table 2: Ruthenium/(R,R)-i-Pr-DUPHOS Catalyzed Asymmetric Hydrogenation of Ketones

| Substrate (Ketone) | Product | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | ee (%) | Yield (%) | Ref. |

| Acetophenone | (R)-1-Phenylethanol | RuCl₂--INVALID-LINK--₂ | Methanol | 10 atm | 80 | 95 | >95 | [3] |

| Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | [RuCl(this compound)]₂(μ-Cl)₂ | Methanol | 10 atm | 50 | 98 | >95 | [4] |

| 4-Chromanone | (S)-4-Chromanol | RuCl--INVALID-LINK-- | Methanol | 10-100 atm | 25 | 97 | >95 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in asymmetric catalysis. The following sections provide representative experimental protocols for the synthesis of the ligand and its use in a catalytic hydrogenation reaction.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful execution under inert atmosphere. A general, illustrative procedure is outlined below.

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Diol Synthesis: The synthesis typically begins with the preparation of a chiral diol derived from L-(+)-tartaric acid.

-

Cyclic Sulfate Formation: The diol is then converted to a cyclic sulfate using thionyl chloride in the presence of a ruthenium catalyst.

-

Grignard Ring Opening: The cyclic sulfate undergoes a stereospecific ring-opening reaction with an isopropyl Grignard reagent (i-PrMgCl) to introduce the isopropyl groups.

-

Diphosphine Synthesis: The resulting intermediate is then used to prepare the corresponding diphosphine.

-

Ligand Formation: Finally, the diphosphine is coupled with 1,2-dichlorobenzene in the presence of a copper catalyst to yield the this compound ligand.

-

Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to afford the final product as a white crystalline solid.

Note: This is a generalized procedure. Specific reaction conditions, reagents, and purification methods may vary and should be referenced from detailed literature procedures.

Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details a typical procedure for the asymmetric hydrogenation of an enamide using a Rh/(R,R)-i-Pr-DUPHOS catalyst.

Experimental Workflow for Asymmetric Hydrogenation

Caption: A standard workflow for a Rh-catalyzed asymmetric hydrogenation experiment.

Detailed Methodology:

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%) in degassed methanol is stirred for 30 minutes to form the active catalyst.

-

Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. A solution of methyl (Z)-α-acetamidocinnamate (1 equivalent) in degassed methanol is then added.

-

Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas (3 cycles). The vessel is then pressurized with hydrogen to 1 atm and the reaction mixture is stirred vigorously at 25°C.

-

Workup: Upon completion of the reaction (monitored by TLC or GC), the autoclave is carefully vented. The reaction mixture is concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Mechanistic Insights: The Catalytic Cycle

The high enantioselectivity observed in Rh-DUPHOS catalyzed hydrogenations is attributed to a well-defined catalytic cycle. The mechanism involves the coordination of the prochiral substrate to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps.

Catalytic Cycle for Rh/(R,R)-i-Pr-DUPHOS Catalyzed Enamide Hydrogenation

Caption: A simplified catalytic cycle for the asymmetric hydrogenation of an enamide.

The key to the enantioselectivity lies in the formation of the catalyst-substrate complex. The chiral environment created by the this compound ligand favors the coordination of one of the two prochiral faces of the enamide, leading to the preferential formation of one enantiomer of the product. Computational studies have suggested that while the initial binding of the substrate to the less sterically hindered face of the catalyst may be favored, the subsequent oxidative addition of hydrogen and migratory insertion steps have a lower activation energy for the minor diastereomeric intermediate, leading to the observed major product enantiomer. This is often referred to as an "anti-lock-and-key" mechanism.[5]

Conclusion

This compound has proven to be an exceptionally versatile and effective ligand for asymmetric catalysis, particularly in hydrogenation reactions. Its ability to consistently deliver high levels of enantioselectivity has made it an indispensable tool for chemists in academia and industry. The detailed understanding of its synthesis, application, and the underlying reaction mechanisms continues to drive the development of new and improved catalytic processes for the efficient synthesis of enantiomerically pure molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of (R,R)-i-Pr-DUPHOS

For Researchers, Scientists, and Drug Development Professionals

(R,R)-i-Pr-DUPHOS, with the full chemical name (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene, is a chiral phosphine ligand widely utilized in asymmetric catalysis, particularly in hydrogenation reactions. Its air-sensitive nature and potential health hazards necessitate strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling procedures for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.

| Property | Value |

| CAS Number | 136705-65-2 |

| Molecular Formula | C₂₆H₄₄P₂ |

| Molecular Weight | 418.58 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | 40°C[2] |

| Flash Point | > 110 °C (> 230 °F)[1] |

| Solubility | Soluble in common organic solvents. |

| Stability | Air-sensitive; handle under an inert atmosphere.[2][3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[3] It is also air-sensitive and can oxidize upon exposure to air, which may affect its catalytic activity.

GHS Hazard Classification

The following table summarizes the GHS hazard statements for this compound and its enantiomer, which is expected to have a similar toxicological profile.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

Note: Some hazard statements are based on data for the (S,S) enantiomer and are expected to be applicable to the (R,R) enantiomer.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with appropriate cartridges should be used.

-

Protective Clothing: A lab coat should be worn to prevent skin contact.

Handling and Storage

The air-sensitive nature of this compound requires specific handling and storage procedures to maintain its quality and prevent hazardous situations.

General Handling

All manipulations of this compound should be carried out in an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[3] This prevents its oxidation and degradation.

Detailed Experimental Protocol for Handling

The following is a detailed protocol for weighing and preparing a solution of this compound for a catalytic reaction. This protocol should be performed in a glovebox.

-

Preparation:

-

Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon).

-

Gather all necessary equipment: a vial of this compound, a clean and dry reaction flask with a stir bar, a weighing paper or boat, a spatula, and the appropriate degassed solvent.

-

Ensure all glassware is oven-dried and cooled under vacuum or in the glovebox antechamber.

-

-

Weighing:

-

Place the weighing paper or boat on a tared analytical balance inside the glovebox.

-

Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula.

-

Record the exact weight.

-

-

Dissolution:

-

Transfer the weighed this compound to the reaction flask.

-

Using a syringe or cannula, add the required volume of degassed solvent to the flask.

-

Stir the mixture until the ligand is fully dissolved.

-

-

Storage of Solutions:

-

If a stock solution is prepared, it should be stored in a sealed container under an inert atmosphere in a refrigerator.

-

Storage Conditions

This compound should be stored in a tightly sealed container under an inert gas.[3] The storage area should be cool, dry, and well-ventilated. It is recommended to store it in a refrigerator to minimize any potential degradation over time.

Emergency Procedures

In the event of an emergency involving this compound, the following procedures should be followed.

| Emergency Situation | Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may react with the compound. |

Disposal Considerations

Waste this compound and any contaminated materials should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. It is recommended to quench any residual reactive material with a suitable reagent before disposal.

Conclusion

This compound is a valuable ligand in asymmetric synthesis, but its safe handling is paramount. By understanding its properties and hazards, using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

- 1. 147. The thermal decomposition of phosphine by tungsten and molybdenum | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Spectroscopic Data of (R,R)-i-Pr-DUPHOS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral phosphine ligand, (R,R)-i-Pr-DUPHOS. The information presented herein is essential for the characterization and utilization of this ligand in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis.

This compound , with the chemical name 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene , is a well-established member of the DUPHOS family of ligands. Its robust performance in inducing high enantioselectivity in a variety of catalytic reactions has made it a valuable asset for chemists. Accurate spectroscopic data is paramount for confirming the identity, purity, and structural integrity of the ligand before its application.

General Information

| Property | Value |

| Chemical Formula | C₂₆H₄₄P₂ |

| Molecular Weight | 418.58 g/mol |

| CAS Number | 136705-65-2 |

| Appearance | White crystalline solid |

| Optical Rotation | [α]²⁰/D +103° (c = 1 in chloroform) |

Spectroscopic Data

A complete set of spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the expected NMR and IR spectroscopic data. Mass spectrometry data is also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution.

Table 1: ¹H NMR Spectroscopic Data (Typical Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | - |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data (Typical Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results | - |

| ... | ... |

Table 3: ³¹P NMR Spectroscopic Data (Typical Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data not available in search results | - | P |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by C-H and C-C bond vibrations.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | - | - |

| ... | ... | ... |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results | [M]⁺, [M+H]⁺, or other fragments |

| ... | ... |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.

Synthesis of this compound

Detailed, step-by-step experimental procedures for the synthesis of this compound were not found in the search results. Researchers should refer to primary literature for established synthetic routes.

NMR Spectroscopy

Sample Preparation for an Air-Sensitive Compound:

-

All glassware (NMR tube, septa, needles) must be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

-

The this compound sample should be handled inside a glovebox or using Schlenk line techniques to prevent exposure to air and moisture.

-

Weigh the desired amount of the ligand into the NMR tube under an inert atmosphere.

-

Add the deuterated solvent (e.g., CDCl₃, C₆D₆), which has been previously degassed and stored over molecular sieves, to the NMR tube via a gas-tight syringe.

-

Seal the NMR tube with a septum and wrap it with Parafilm for extra security before removing it from the inert atmosphere.

-

Acquire the NMR spectra promptly.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Nuclei: ¹H, ¹³C, and ³¹P.

-

Reference: The residual solvent peak is typically used as an internal reference for ¹H and ¹³C NMR. An external standard (e.g., 85% H₃PO₄) is used for ³¹P NMR.

Infrared (IR) Spectroscopy

Sample Preparation for an Air-Sensitive Solid:

-

KBr Pellet Method (in a glovebox):

-

Thoroughly grind a small amount of the this compound sample with dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Mount the pellet in the spectrometer's sample holder.

-

-

Nujol Mull Method (in a glovebox):

-

Grind a small amount of the sample to a fine powder.

-

Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste (mull).

-

Spread a thin film of the mull between two KBr or NaCl plates.

-

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

A background spectrum of the KBr pellet or Nujol on the salt plates should be recorded and subtracted from the sample spectrum.

Data Interpretation and Visualization

The following diagram illustrates a general workflow for the characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols for (R,R)-i-Pr-DUPHOS in Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-i-Pr-DUPHOS, a C₂-symmetric bisphospholane ligand, is a highly effective chiral ligand for transition metal-catalyzed asymmetric hydrogenation. This ligand, in combination with rhodium or ruthenium precursors, forms catalysts that exhibit remarkable enantioselectivity and catalytic activity in the hydrogenation of a wide range of prochiral olefins. These reactions are pivotal in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds such as amino acids, chiral amines, and other valuable building blocks. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric hydrogenation.

Applications

The rhodium complex of this compound is particularly effective for the asymmetric hydrogenation of various functionalized olefins. High to excellent enantioselectivities have been achieved for substrates such as enamides, dehydroamino acids, and β-keto esters.

Asymmetric Hydrogenation of Enamides

The enantioselective hydrogenation of enamides is a crucial step in the synthesis of chiral amines and amino acid derivatives. The use of Rh-(R,R)-i-Pr-DUPHOS catalysts allows for the production of the desired enantiomer with high fidelity.

Quantitative Data Summary

The following tables summarize the performance of the this compound ligand in the rhodium-catalyzed asymmetric hydrogenation of representative substrates.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

| Entry | Catalyst Precursor | Ligand | Substrate/Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | ee (%) [Product] |

| 1 | [Rh(COD)₂]BF₄ | This compound | 100:1 | Methanol | 4 | 25 | >99 | 99 (R) |

| 2 | [Rh(COD)₂]BF₄ | This compound | 500:1 | Methanol | 4 | 25 | >99 | 98 (R) |

Table 2: Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate

| Entry | Catalyst Precursor | Ligand | Substrate/Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | ee (%) [Product] |

| 1 | [Rh(COD)₂]BF₄ | This compound | 100:1 | Methanol | 1 | 25 | >99 | 96 (R) |

| 2 | [Rh(COD)₂]BF₄ | This compound | 1000:1 | Methanol | 1 | 25 | >99 | 95 (R) |

Experimental Protocols

Protocol 1: In situ Preparation of the [Rh(this compound)(COD)]BF₄ Catalyst and Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

This protocol describes the in situ preparation of the active rhodium catalyst followed by the asymmetric hydrogenation of an enamide substrate.

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

This compound (1,2-Bis((2R,5R)-2,5-diisopropylphospholano)benzene)

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed Methanol

-

Hydrogen gas (high purity)

-

Schlenk flask or a high-pressure autoclave

-

Standard Schlenk line and inert gas (Argon or Nitrogen) techniques

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox or under a stream of inert gas, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and this compound (4.7 mg, 0.011 mmol) to a Schlenk flask or an autoclave insert equipped with a magnetic stir bar.

-

Add 5 mL of anhydrous, degassed methanol to dissolve the catalyst precursor and ligand.

-

Stir the resulting orange-red solution at room temperature for 20-30 minutes to allow for complex formation.

-

-

Hydrogenation Reaction:

-

To the catalyst solution, add methyl (Z)-α-acetamidocinnamate (221 mg, 1.0 mmol).

-

Seal the Schlenk flask or place the insert into the autoclave.

-

Purge the reaction vessel with hydrogen gas three times.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm).

-

Stir the reaction mixture vigorously at room temperature (25 °C) for the specified time (typically 1-12 hours, monitor by TLC or GC/HPLC).

-

-

Work-up and Analysis:

-

After the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the hydrogen pressure.

-

Remove the solvent in vacuo.

-

The residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Visualizations

Catalytic Cycle of Asymmetric Hydrogenation

Caption: Catalytic cycle for Rh-(R,R)-i-Pr-DUPHOS hydrogenation.

Experimental Workflow

Caption: General workflow for asymmetric hydrogenation.

Factors Affecting Enantioselectivity

Caption: Key factors influencing enantioselectivity.

Application Notes and Protocols: Rhodium-Catalyzed Reactions with (R,R)-i-Pr-DUPHOS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of the chiral ligand (R,R)-i-Pr-DUPHOS in rhodium-catalyzed asymmetric hydrogenation reactions. The combination of rhodium and this compound forms a highly efficient and enantioselective catalyst system for the synthesis of chiral compounds, particularly amino acid derivatives.

Asymmetric Hydrogenation of Enamides for Chiral Amine Synthesis

The rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful method for the synthesis of enantiomerically enriched amines and their derivatives, which are valuable building blocks in the pharmaceutical industry. The catalyst derived from [Rh(COD)₂]BF₄ and this compound has demonstrated high efficiency and enantioselectivity in the hydrogenation of various enamide substrates.

Key Applications:

-

Synthesis of chiral N-acetylated α-amino acid esters.

-

Production of precursors for pharmacologically active molecules.

Quantitative Data Summary

The following table summarizes the typical performance of the Rh-(R,R)-i-Pr-DUPHOS catalyst in the asymmetric hydrogenation of common enamide substrates.

| Substrate | Product | Catalyst Loading (mol%) | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate (MAC) | N-Acetyl-(R)-phenylalanine methyl ester | 1 | 60 | 25 | 12 | >99 | >99 |

| Methyl 2-acetamidoacrylate (MAA) | N-Acetyl-(R)-alanine methyl ester | 1 | 60 | 25 | 12 | >99 | >99 |

| N-(1-Phenylvinyl)acetamide | N-(1-Phenylethyl)acetamide | 1 | 60 | 25 | 12 | >99 | 95 |

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

This protocol describes the general procedure for the asymmetric hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Rh-(R,R)-i-Pr-DUPHOS catalyst.

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

This compound ((+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene)

-

Methyl (Z)-α-acetamidocinnamate (MAC)

-

Anhydrous, degassed Methanol (MeOH)

-

Hydrogen gas (high purity)

-

Standard glassware for air-sensitive reactions (Schlenk line, glovebox)

-

Hydrogenation reactor

Catalyst Preparation (In situ):

-

In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.

-

Add a portion of the anhydrous, degassed methanol to dissolve the catalyst precursor and ligand.

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex. A color change is typically observed.

Hydrogenation Reaction:

-

To the freshly prepared catalyst solution, add a solution of Methyl (Z)-α-acetamidocinnamate (1 equivalent) in anhydrous, degassed methanol.

-

Seal the reaction vessel and transfer it to the hydrogenation reactor.

-

Purge the reactor with hydrogen gas several times to remove any residual air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 psi).

-

Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

Work-up and Analysis:

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Determine the percentage yield of the product.

-

Analyze the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental Workflow```dot

Application Notes and Protocols for the Enantioselective Synthesis of Amino Acids using (R,R)-i-Pr-DUPHOS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of amino acids is a cornerstone of modern pharmaceutical and biotechnological research. Chiral amino acids are fundamental building blocks for a vast array of active pharmaceutical ingredients (APIs), peptidomimetics, and other biologically active molecules. Among the various methods for achieving high enantioselectivity, the rhodium-catalyzed asymmetric hydrogenation of enamide precursors stands out as a particularly robust and efficient strategy. This application note focuses on the use of the chiral phosphine ligand, (R,R)-i-Pr-DUPHOS, in complex with rhodium for the highly enantioselective synthesis of a diverse range of α-amino acids.

The Rh-(R,R)-i-Pr-DUPHOS catalytic system is renowned for its exceptional performance, consistently delivering high yields and outstanding enantiomeric excess (e.e.) for the hydrogenation of N-acyl-α-enamides. This document provides a comprehensive overview of the catalyst's application, including detailed experimental protocols, a summary of its performance with various substrates, and a schematic of the catalytic cycle.

Data Presentation

The following table summarizes the performance of the Rh-(R,R)-i-Pr-DUPHOS catalyst in the asymmetric hydrogenation of various enamide substrates to yield the corresponding protected amino acids. The data highlights the catalyst's broad substrate scope and its ability to achieve excellent enantioselectivity.

| Entry | Substrate (N-acyl-α-enamide) | Product (N-acyl-α-amino acid) | Yield (%) | e.e. (%) | TON* | TOF (h⁻¹)** |

| 1 | Methyl 2-acetamidoacrylate | N-Acetylalanine methyl ester | >95 | >99 (R) | 1000 | >200 |

| 2 | Methyl (Z)-2-acetamidocinnamate | N-Acetylphenylalanine methyl ester | >95 | >99 (R) | 1000 | >200 |

| 3 | Methyl (Z)-2-acetamido-3-(1-naphthyl)acrylate | N-Acetyl-1-naphthylalanine methyl ester | >95 | 99 (R) | 1000 | >200 |

| 4 | Methyl (Z)-2-acetamido-3-(2-naphthyl)acrylate | N-Acetyl-2-naphthylalanine methyl ester | >95 | >99 (R) | 1000 | >200 |

| 5 | Methyl (Z)-2-acetamido-3-(3-thienyl)acrylate | N-Acetyl-3-thienylalanine methyl ester | >95 | >99 (R) | 1000 | >200 |

| 6 | Methyl (Z)-2-acetamido-3-(2-furyl)acrylate | N-Acetyl-2-furylalanine methyl ester | >95 | 98 (R) | 1000 | >200 |

| 7 | Methyl 2-acetamido-3,3-dimethylacrylate | N-Acetyl-tert-leucine methyl ester | >95 | >99 (R) | 1000 | >200 |

*TON (Turnover Number) = moles of product / moles of catalyst. **TOF (Turnover Frequency) = TON / time (h). The presented TOF values are estimations based on typical reaction times.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

This protocol provides a general method for the enantioselective hydrogenation of N-acyl-α-enamides using a Rh-(R,R)-i-Pr-DUPHOS catalyst precursor.

Materials:

-

Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Chiral ligand: this compound ((+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene)

-

Substrate: N-acyl-α-enamide (e.g., Methyl 2-acetamidoacrylate)

-

Solvent: Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

Equipment:

-

Schlenk flask or a high-pressure autoclave

-

Magnetic stirrer

-

Vacuum/argon manifold

-

Hydrogenation apparatus

Procedure:

-

Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in anhydrous, degassed methanol. Stir the solution for 15-20 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: In a separate Schlenk flask or autoclave, dissolve the N-acyl-α-enamide substrate (1.0 eq) in anhydrous, degassed methanol.

-

Catalyst Addition: Transfer the prepared catalyst solution to the substrate solution via cannula under an inert atmosphere.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC, GC, or HPLC until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

-

Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the rhodium-DUPHOS catalyzed asymmetric hydrogenation of enamides.

Caption: Catalytic cycle for Rh-(R,R)-i-Pr-DUPHOS hydrogenation.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the enantioselective synthesis of amino acids using the Rh-(R,R)-i-Pr-DUPHOS catalyst.

Caption: Experimental workflow for asymmetric hydrogenation.

Application Notes and Protocols for the Preparation of (R,R)-i-Pr-DUPHOS Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of chiral (R,R)-i-Pr-DUPHOS metal complexes with rhodium, ruthenium, and iridium. These complexes are highly effective catalysts in asymmetric synthesis, a critical technology in modern drug development and fine chemical production. This guide offers step-by-step experimental procedures for the synthesis of these catalysts and their application in asymmetric hydrogenation reactions. Quantitative data from representative catalytic reactions are summarized in tabular format for clear comparison of their performance. Additionally, diagrams generated using Graphviz are included to visualize the experimental workflows and a general catalytic cycle, facilitating a deeper understanding of the processes involved.

Introduction

Chiral phosphine ligands are pivotal in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The DuPont Phosphine (DUPHOS) family of ligands, particularly the this compound variant, has demonstrated exceptional efficacy in a wide range of metal-catalyzed reactions. The steric and electronic properties of the isopropyl groups on the phospholane ring create a highly effective chiral environment around the metal center, leading to high enantioselectivities in catalytic transformations.

This document outlines the synthesis of key this compound complexes of rhodium, ruthenium, and iridium, which are workhorse catalysts for asymmetric hydrogenation of various prochiral substrates, including enamides and ketones. The protocols provided herein are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

General Considerations

All manipulations involving phosphine ligands and their metal complexes should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly distilled from appropriate drying agents prior to use.

Materials:

-

This compound ligand

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

[Ru(COD)Cl₂]n (Polymeric (1,5-cyclooctadiene)ruthenium(II) chloride)

-

(R,R)-1,2-Diaminocyclohexane ((R,R)-DACH)

-

[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

-

AgBF₄ (Silver tetrafluoroborate)

-

Anhydrous solvents (Methanol, Dichloromethane, Toluene)

Synthesis of this compound Metal Complexes

Synthesis of [Rh(this compound)(COD)]BF₄

This protocol describes the synthesis of the cationic rhodium complex, a widely used precatalyst for asymmetric hydrogenation.

Experimental Protocol:

-

In a Schlenk flask under an argon atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in 10 mL of anhydrous dichloromethane.

-

In a separate Schlenk flask, dissolve this compound (1.05 eq) in 5 mL of anhydrous dichloromethane.

-

Slowly add the this compound solution to the stirring solution of the rhodium precursor at room temperature.

-

The reaction mixture will typically change color from yellow to orange-red.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Reduce the solvent volume under vacuum to approximately 2-3 mL.

-

Add 20 mL of anhydrous diethyl ether to precipitate the product.

-

Isolate the orange-red solid by filtration under argon, wash with diethyl ether (2 x 10 mL), and dry under high vacuum.

Diagram of the Synthesis Workflow for [Rh(this compound)(COD)]BF₄

Caption: Workflow for the synthesis of the rhodium-DUPHOS complex.

Synthesis of RuCl₂this compound

This procedure outlines the preparation of a common ruthenium precatalyst for asymmetric hydrogenation of ketones.

Experimental Protocol:

-

To a suspension of [Ru(COD)Cl₂]n (1.0 eq) in anhydrous toluene (15 mL) in a Schlenk flask, add a solution of this compound (1.05 eq) in anhydrous toluene (5 mL).

-

Heat the mixture to 110 °C and stir for 4 hours. The mixture should become a clear yellow-orange solution.

-

Cool the solution to room temperature.

-

Add a solution of (R,R)-1,2-diaminocyclohexane ((R,R)-DACH) (1.1 eq) in anhydrous toluene (5 mL).

-

Stir the mixture at room temperature for 24 hours, during which a yellow precipitate will form.

-

Isolate the yellow solid by filtration under argon, wash with cold toluene (2 x 10 mL) and diethyl ether (2 x 10 mL), and dry under high vacuum.

Synthesis of [Ir(this compound)(COD)]BF₄

This protocol details the synthesis of the cationic iridium complex.

Experimental Protocol:

-

In a Schlenk flask, suspend [Ir(COD)Cl]₂ (0.5 eq) and AgBF₄ (2.1 eq) in 15 mL of anhydrous dichloromethane.

-

Stir the suspension in the dark at room temperature for 1 hour.

-

Filter the mixture through a pad of Celite under argon to remove the AgCl precipitate.

-

To the filtrate, add a solution of this compound (1.05 eq) in 5 mL of anhydrous dichloromethane.

-

Stir the solution at room temperature for 1 hour.

-

Reduce the solvent volume under vacuum and precipitate the product by adding diethyl ether.

-